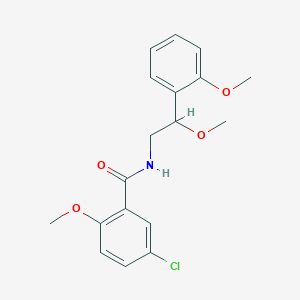

5-chloro-2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

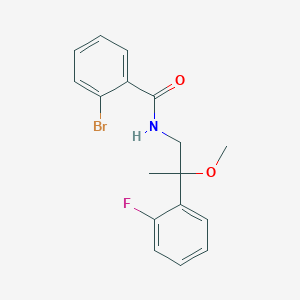

The synthesis of similar compounds has been reported. For instance, 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a metabolite of the antidiabetic Glyburide, can be synthesized from 5-Chloro-2-methoxybenzoic acid and 2-Phenylethylamine . Another related compound, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, is synthesized using a series of reactions involving chlorination, methylation, and condensation .Molecular Structure Analysis

The molecular structure of a compound similar to the one , 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, has been reported. It has a molecular weight of 368.84 and its linear formula is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, have been reported. It has a predicted boiling point of 439.0±45.0 °C and a predicted density of 1.192±0.06 g/cm3 .Scientific Research Applications

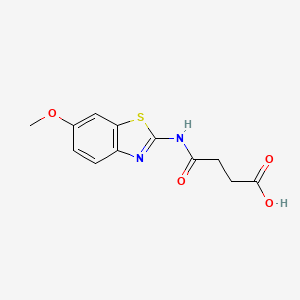

Bioanalytical Method Development

A study focused on the pharmacokinetic evaluation of 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide in mouse plasma, highlighting the absence of a bioanalytical method for quantifying this compound in any biological matrix. This led to the development and validation of a new bioanalytical method using micro-extraction and LC-MS/MS to quantify the target analyte in mouse plasma and whole blood. The method provided a linear concentration range of 2-1000 ng/ml with precision and accuracy within acceptable limits (Zalavadia, 2016).

Fluorescence Enhancement Research

Glibenclamide, a derivative of 5-chloro-N-[2-[4-(cyclohexylcarbamoyl–sulfamoyl) phenyl]ethyl]-2-methoxy-benzamide, has been studied for its ability to enhance the intrinsic fluorescence intensity of erbium (Er) ions. This property of Glibenclamide makes it suitable for use as a simple and sensitive fluorimetric probe, potentially applicable in monitoring biochemical reactions and interactions involving lanthanides, Ca2+, and other biologically important molecules (Faridbod et al., 2009).

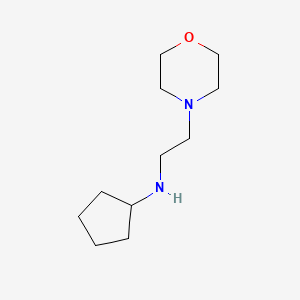

Synthesis and Antiviral Activity

Research into the synthesis of novel 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, substituted in position 5 by various groups, explored the antiviral activity of these compounds. Although showing limited efficacy against DNA viruses, several derivatives demonstrated significant inhibitory activity against retrovirus replication in cell culture, highlighting the potential of these compounds in antiretroviral therapy (Hocková et al., 2003).

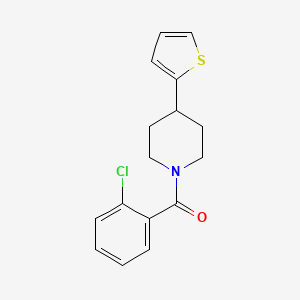

Serotonin 1A Receptor Study in Alzheimer's Disease

A study using a selective serotonin 1A (5-HT(1A)) molecular imaging probe demonstrated decreased receptor densities in the hippocampi and raphe nuclei of Alzheimer's disease patients. This correlation between decreased 5-HT(1A) receptor measures and clinical symptoms suggests a potential application in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-22-15-7-5-4-6-13(15)17(24-3)11-20-18(21)14-10-12(19)8-9-16(14)23-2/h4-10,17H,11H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEPJDUDZCDRMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2403490.png)

![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)

![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)

![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)

![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)

![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)

![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)